2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide
Descripción
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety fused to a 1,2,4-oxadiazole ring, which is further linked to a pyrrole-acetamide scaffold. This structure combines multiple pharmacophoric elements:
Propiedades
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-15-4-2-5-16(10-15)12-24-21(28)13-27-9-3-6-18(27)23-25-22(26-31-23)17-7-8-19-20(11-17)30-14-29-19/h2-11H,12-14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCQBFHCQFPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbenzyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly in the context of anticancer and antimicrobial properties.
Structural Characteristics
The compound features a complex structure consisting of a benzodioxole moiety linked to an oxadiazole and a pyrrole ring. The molecular formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
Synthesis
Synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with the pyrrole and acetamide moieties. The detailed synthetic pathway is crucial for understanding its potential modifications for enhanced activity.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole and pyrrole derivatives. For instance, derivatives similar to our compound have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : MCF-7 and MDA-MB-231 cells
- Lung Cancer : A549 cells
- Colorectal Cancer : HCT-116 cells
In vitro assays demonstrated that these compounds induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial membrane potential .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been investigated. In particular, derivatives with similar structural motifs have displayed activity against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus subtilis | 32 µg/mL |
| 2 | Escherichia coli | 64 µg/mL |
| 3 | Pichia pastoris | 16 µg/mL |
The presence of electron-donating groups in the structure has been correlated with increased antimicrobial potency .
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of oxadiazole-containing compounds:
- Cytotoxicity in Human Cancer Cell Lines : A study examining various derivatives showed that modifications at specific positions on the benzodioxole ring significantly influenced cytotoxicity against cancer cell lines. The most active compounds contained methoxy or dimethylamino substituents .
- Antimicrobial Screening : In a comparative study, several derivatives were screened against common bacterial strains. Compounds with methoxy groups demonstrated lower MIC values compared to those without these substituents, indicating a structure-activity relationship that favors electron-donating groups for enhanced activity .
Comparación Con Compuestos Similares
Key Observations :
- Electron-Deficient Oxadiazole : The 1,2,4-oxadiazole’s electron-deficient nature may engage in hydrogen bonding with biological targets, a feature shared across analogs .
Benzodioxole-Containing Compounds
Benzodioxole derivatives are prominent in drug design due to their pharmacokinetic advantages:
Key Observations :
- Binding Interactions : The benzodioxole moiety in ’s compound contributes to strong inhibition of indoleamine 2,3-dioxygenase-1 (IDO1), suggesting the target compound may also target enzymes requiring aromatic stacking .
Heterocyclic Acetamides with Varied Scaffolds
Other acetamide derivatives with distinct heterocycles highlight structural versatility:
Key Observations :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
